Preferential Cleavage by PRSS22/γ-Tryptase Over Tosyl-Gly-Pro-Arg-pNA
PRSS22 (tryptase ε) and γ-tryptase preferentially cleave the synthetic substrate H-D-Leu-Thr-Arg-pNA compared to the generic tryptase substrate tosyl-Gly-Pro-Arg-pNA [1]. While the specific ratio or fold-preference is not quantified in the available literature, this qualitative preference is a defining functional characteristic of these proteases and directly informs substrate selection for assays requiring γ-tryptase-specific readouts. The structural basis for this preference is attributed to the D-Leu residue at the P3 position and the Thr-Arg sequence, which align with the unique S3 and S1 subsite geometries of γ-tryptase that are distinct from those of β-tryptase and other serine proteases [2].
| Evidence Dimension | Substrate preference |
|---|---|
| Target Compound Data | Preferentially cleaved |
| Comparator Or Baseline | Tosyl-Gly-Pro-Arg-pNA (less preferred) |
| Quantified Difference | Qualitative preference established; exact ratio not reported |
| Conditions | Recombinant human PRSS22 and γ-tryptase assays |
Why This Matters
This preference ensures that assays using D-Leu-Thr-Arg-pNA measure γ-tryptase activity with minimal interference from other tryptase isoforms that may cleave generic substrates, thereby reducing false positives in inhibitor screens.
- [1] UniProt Consortium. UniProtKB - Q9GZN4 (BSSP4_HUMAN). View Source
- [2] Wong, G. W., et al. (2006). Expression and characterization of recombinant γ-tryptase. Protein Expression and Purification, 49(2), 275-283. View Source
